![molecular formula C8H14O B13337213 Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
Bicyclo[3.2.1]octan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.1]octan-1-ol: is a bicyclic organic compound with a unique structure that consists of a fused ring system. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products, particularly sesquiterpenes and diterpenes . The structure of this compound includes a hydroxyl group (-OH) attached to the first carbon of the bicyclic system, making it an alcohol derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Intramolecular Diels-Alder Reaction: One common method for synthesizing bicyclo[3.2.1]octane systems involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening.
Double Michael Addition: Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which can yield bicyclo[3.2.1]octane derivatives with high stereochemical control.
Industrial Production Methods: While specific industrial production methods for bicyclo[32
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bicyclo[3.2.1]octan-1-ol can undergo oxidation reactions to form ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, such as alkanes.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[3.2.1]octan-1-ol is used as a key intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The bicyclo[3.2.1]octane framework is found in many biologically active compounds, making this compound a potential precursor for pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[321]octan-1-ol depends on its specific application and the molecular targets involvedThe bicyclic structure can also provide rigidity and specific spatial orientation, which can be crucial for binding to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.
Tricyclo[3.2.1.0²,⁷]octane: A tricyclic compound with a similar core structure but additional ring fusion.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Uniqueness: Bicyclo[3.2.1]octan-1-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
bicyclo[3.2.1]octan-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-1-2-7(6-8)3-5-8/h7,9H,1-6H2 |
InChI-Schlüssel |
YOUYXVQUIJGXKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C1)(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


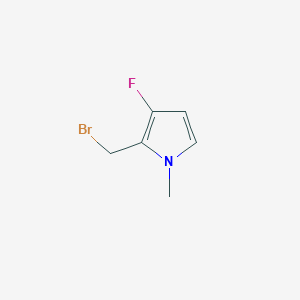
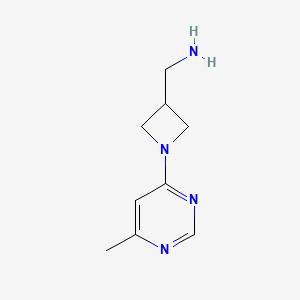
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
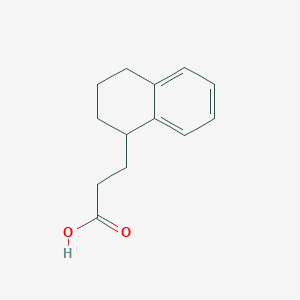
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
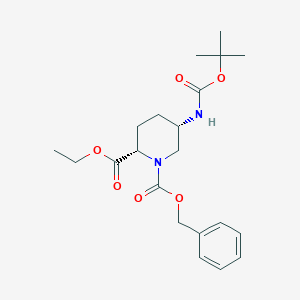
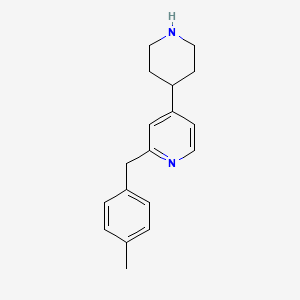
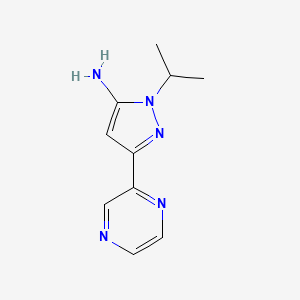
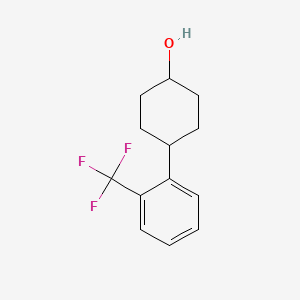
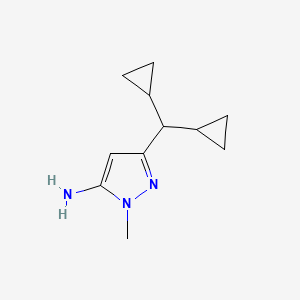
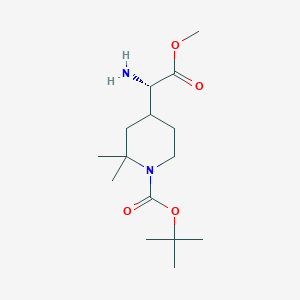

![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
![(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
